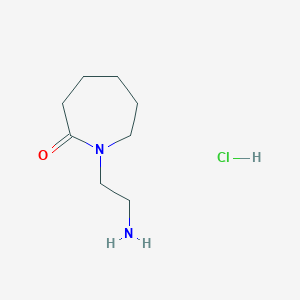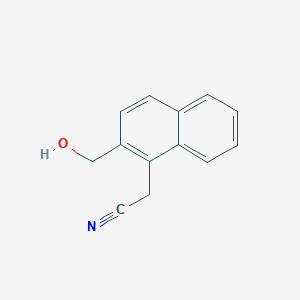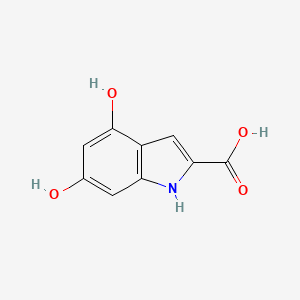
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one is a heterocyclic compound with a molecular formula of C11H16N2O. It belongs to the class of indazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a pyrazole ring fused with a cyclohexane ring, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one can be synthesized through various synthetic routes. One common method involves the condensation of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines in ethanol at room temperature . The structure of the synthesized compounds is confirmed using NMR spectroscopy methods .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, oxo derivatives, and reduced forms of the original compound .
Scientific Research Applications
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting cellular processes. The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition of their activity . This mechanism is particularly relevant in its antitumor activity, where it disrupts the proliferation of cancer cells .
Comparison with Similar Compounds
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one can be compared with other similar compounds, such as:
1,5,6,7-Tetrahydro-4H-indazol-4-one: This compound shares a similar core structure but lacks the diethyl substitution, which can affect its reactivity and biological activity.
3-Anilino-1,5,6,7-tetrahydroindazol-4-one:
The uniqueness of this compound lies in its specific substitution pattern, which enhances its reactivity and broadens its range of applications .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1,3-diethyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C11H16N2O/c1-3-8-11-9(13(4-2)12-8)6-5-7-10(11)14/h3-7H2,1-2H3 |
InChI Key |
BWRMMYAHESFSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C(=O)CCC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



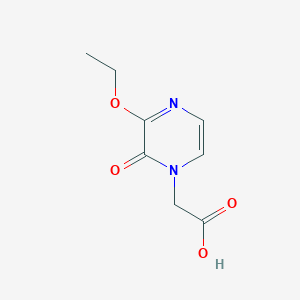

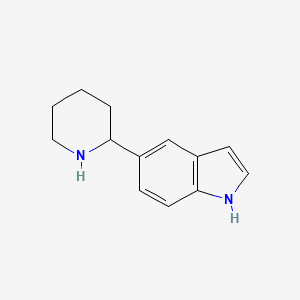

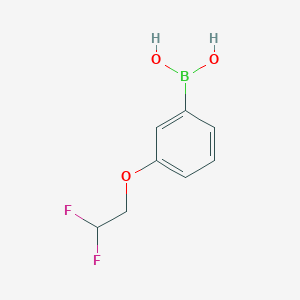

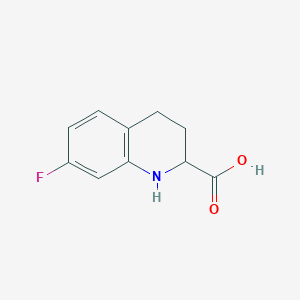

![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)
![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)
